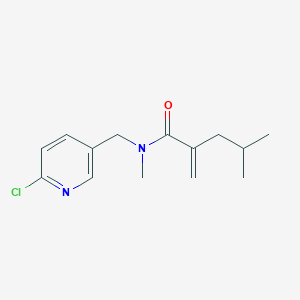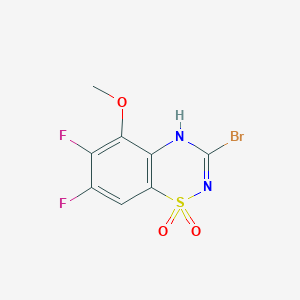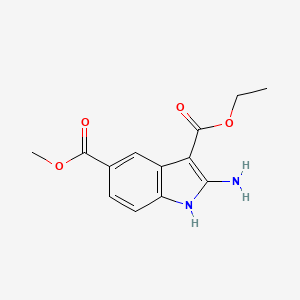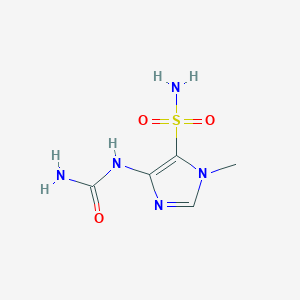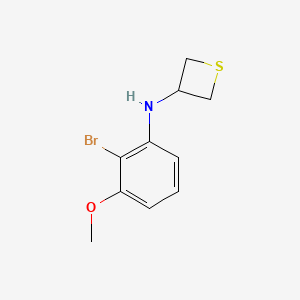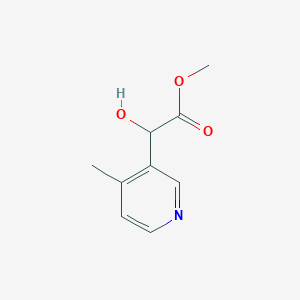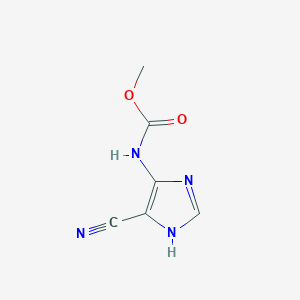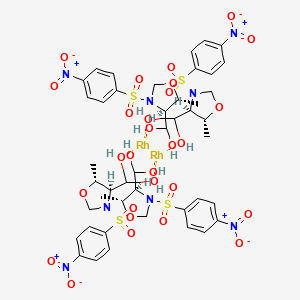
Rh2(4S,5R-MNOSO)4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rh2(4S,5R-MNOSO)4 is a complex compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is a rhodium-based coordination complex, which is often used in various catalytic processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MNOSO)4 typically involves the coordination of rhodium with specific ligands under controlled conditions. The process often requires the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the reaction. The ligands used in the synthesis are carefully chosen to ensure the desired stereochemistry and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rh2(4S,5R-MNOSO)4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur where ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Hydrogen peroxide (oxidation)
- Sodium borohydride (reduction)
- Various ligands for substitution reactions
The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may result in the formation of oxidized rhodium complexes, while reduction may yield reduced forms of the compound. Substitution reactions can produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
Rh2(4S,5R-MNOSO)4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Rh2(4S,5R-MNOSO)4 involves its ability to coordinate with various substrates and facilitate chemical reactions. The compound’s rhodium centers act as active sites for catalysis, enabling the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Rh2(4S,5R-MNOSO)4 include other rhodium-based coordination complexes, such as:
- Rh2(4S,5R-MNTSO)4
- Rh2(4S,5R-MNPSO)4
- Rh2(4S,5R-MNQSO)4
Uniqueness
This compound is unique due to its specific ligand structure and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain catalytic processes and research applications where other rhodium complexes may not be as effective .
Propriétés
Formule moléculaire |
C44H56N8O28Rh2S4 |
|---|---|
Poids moléculaire |
1479.0 g/mol |
Nom IUPAC |
[(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C11H14N2O7S.2Rh/c4*1-7-10(11(14)15)12(6-20-7)21(18,19)9-4-2-8(3-5-9)13(16)17;;/h4*2-5,7,10-11,14-15H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
Clé InChI |
NDTYOZFBHWSLCA-QFZQBZOTSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
SMILES canonique |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)
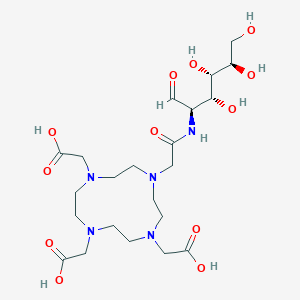

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)

